molecular formula C18H15NO4 B5140514 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid CAS No. 6252-89-7

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B5140514
CAS No.: 6252-89-7
M. Wt: 309.3 g/mol
InChI Key: SRNCTSPFTWSLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the design and development of novel therapeutic agents. It features a pyrrolidine-2,5-dione (succinimide) core, a privileged structure in pharmacology, which is substituted with a benzyl group at the 3-position and linked to a benzoic acid moiety. This specific architecture places it within a class of compounds being investigated as potential broad-spectrum anticonvulsants. Research on structurally related compounds, specifically those containing the 2,5-dioxopyrrolidin-1-yl group linked to a benzylamine or benzoic acid derivative, has demonstrated potent protection in key preclinical seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz model . These models are representative of different types of human epilepsies, suggesting potential for multifaceted therapeutic application. Furthermore, such hybrid compounds have shown promising activity in models of drug-resistant epilepsy and have exhibited synergistic effects when combined with established treatments like valproic acid, indicating potential for use in add-on therapy regimens . The benzoic acid functional group in its structure may contribute to its physicochemical properties, potentially influencing solubility and bioavailability. This compound is intended for research purposes only, specifically for investigating structure-activity relationships (SAR), optimizing lead compounds, and exploring mechanisms of action in neurological diseases. It is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols. For further details, please consult the available safety data sheets and product specifications.

Properties

IUPAC Name

4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16-11-14(10-12-4-2-1-3-5-12)17(21)19(16)15-8-6-13(7-9-15)18(22)23/h1-9,14H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCTSPFTWSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387529
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6252-89-7
Record name 4-(3-benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of alkyl 4-aminobenzoates with maleic anhydride to form the corresponding alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then converted into this compound by treatment with secondary amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyl and dioxopyrrolidinyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoic acid derivatives with pyrrolidinone or pyrrole substituents allows for distinct applications across chemistry and biology. Below is a detailed comparison of 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid with analogous compounds:

Structural Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Structural Features
This compound Benzyl group at pyrrolidinone 3-position 309.33 (calc.) Pyrrolidinone ring, benzoic acid, benzyl
trans 4-(2-Carboxy-vinyl) benzoic acid Vinyl-carboxy group at benzoic acid para-position 206.19 (calc.) Conjugated double bond, two carboxyl groups
4-(2,5-Di-2-thienyl-1H-pyrrol-1-yl)benzoic acid Thienyl groups at pyrrole 2,5-positions 341.42 (calc.) Thiophene rings, pyrrole core
3-(2,5-Dioxo-pyrrol-1-yl)-benzoic acid Pyrrolidinone ring at benzoic acid meta-position 231.20 (calc.) Meta-substitution, maleimide-like structure
2-Chloro-5-[4-(3-chloro-phenyl)-2,5-dioxo-pyrrol-3-ylamino]-benzoic acid Chlorophenyl and chloro groups 377.18 (calc.) Dual chlorine substituents, amide linkage

Functional and Application Comparisons

Bioactivity and Biomedical Applications this compound: Primarily used in radiolabeling (e.g., 18F–SFB synthesis for aptamer conjugation) due to its reactive pyrrolidinone ring . trans 4-(2-Carboxy-vinyl) benzoic acid: Exhibits quorum sensing (QS) and biofilm inhibition in P. aeruginosa (e.g., 48.91% biofilm inhibition at 60 µg/ml) .

Material Science and Synthesis 4-(But-3-enoxy)benzoic acid (BOBA) : Polarizable aromatic rings and alkenyl chains enable liquid crystalline behavior. 4-(2,5-Di-2-thienyl-1H-pyrrol-1-yl)benzoic acid : Thienyl groups confer unique electronic properties, studied via DFT for spectroscopic applications.

Reactivity and Stability 4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid : The formyl group increases reactivity for further derivatization but requires storage at 2–8°C for stability. N-(2,5-Dioxopyrrolidin-1-yl)benzamide : Formed via reactions with succinic anhydride, highlighting the versatility of pyrrolidinone in forming amide linkages.

Key Research Findings

  • Radiolabeling Efficiency : The target compound’s conjugation to aptamers in sodium phosphate buffer yields usable but low radiochemical outputs (~10–15% efficiency) .
  • Biofilm Inhibition : trans 4-(2-Carboxy-vinyl) benzoic acid outperforms the target compound in biofilm inhibition, suggesting substituent-driven bioactivity .
  • Regioisomer Effects: 3-(2,5-Dioxo-pyrrol-1-yl)-benzoic acid (meta-substituted) vs.

Biological Activity

4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a pyrrolidine moiety that includes a dioxo group. Its chemical structure can be represented as follows:

C15H15NO4\text{C}_{15}\text{H}_{15}\text{N}\text{O}_4

This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have revealed potential as an anticancer agent.
  • Immunomodulatory Effects : The compound may influence immune responses, enhancing the production of monoclonal antibodies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In a study assessing its activity against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibitory effects.

Table 1: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be developed further as an antimicrobial agent.

Anticancer Properties

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with the compound resulted in:

  • Inhibition of cell proliferation by up to 70% at a concentration of 50 µM.
  • Induction of apoptosis , evidenced by increased caspase activity and DNA fragmentation.

This suggests that the compound may serve as a lead for developing new anticancer therapies.

Immunomodulatory Effects

The immunomodulatory potential of this compound was assessed through its impact on monoclonal antibody production. In experiments using Chinese hamster ovary (CHO) cells, the compound enhanced antibody yield while simultaneously suppressing cell growth.

Table 2: Effects on Monoclonal Antibody Production

Treatment Concentration (mM)Cell Viability (%)Antibody Yield (mg/L)
Control95100
0.3290120
0.6485150

These results indicate that the compound not only enhances productivity but also maintains cell viability, making it a candidate for biopharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Benzyl-2,5-dioxopyrrolidin-1-yl)benzoic acid?

  • Methodology : Synthesis typically involves multi-step reactions. A core strategy includes coupling pyrrolidinone derivatives with benzoic acid precursors. For example:

  • Step 1 : React 3-benzylpyrrolidine-2,5-dione with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at 0–5°C to form the amide bond .
  • Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted reagents .
    • Key Considerations : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) and optimize stoichiometry to avoid diketopiperazine byproducts .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology :

  • Recrystallization : Use ethanol or acetonitrile for high-purity crystals, leveraging differences in solubility between the product and impurities .
  • Column Chromatography : Employ silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate regioisomers or diastereomers .
  • HPLC : For analytical purity (>95%), use a C18 column with a water/acetonitrile mobile phase (0.1% TFA) .

Q. How is the molecular structure of this compound characterized?

  • Methodology :

  • Spectroscopy :
  • 1H/13C NMR : Confirm benzyl and pyrrolidinone substituents (e.g., δ 4.5–5.0 ppm for benzyl protons, δ 170–175 ppm for carbonyl carbons) .
  • IR : Detect characteristic peaks for carboxylic acid (2500–3000 cm⁻¹, broad O-H stretch) and amide (1650–1700 cm⁻¹, C=O stretch) .
  • Mass Spectrometry : ESI-MS in negative mode to confirm molecular ion [M-H]⁻ (e.g., m/z 354.1 for C₁₈H₁₅NO₄) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, DMF outperforms THF in amide coupling due to better solubility of intermediates .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., intermediate imine formation) .
  • Scale-Up : Transition from batch to flow chemistry for reproducibility; automated reactors reduce variability in mixing and heating .

Q. What analytical strategies resolve discrepancies in reported physicochemical data (e.g., melting point, solubility)?

  • Methodology :

  • Thermal Analysis : Compare DSC (differential scanning calorimetry) thermograms to differentiate polymorphic forms. For example, a reported mp range of 180–185°C may indicate varying crystal packing .
  • Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) to assess pH-dependent solubility, critical for bioavailability studies .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., benzyl group orientation) by obtaining single-crystal data .

Q. What computational approaches predict the biological activity and binding mechanisms of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), guided by structural analogs .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gap) with anti-inflammatory or cytotoxic activity using datasets from PubChem .
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., water, 150 mM NaCl) over 100 ns trajectories .

Key Challenges & Contradictions

  • Synthetic Byproducts : Competing pathways may yield diketopiperazines; mitigate via low-temperature coupling .
  • Polymorphism : Conflicting mp values arise from solvent-induced crystallization; standardize recrystallization protocols .
  • Bioactivity Variability : Differences in assay conditions (e.g., cell lines, incubation time) complicate cross-study comparisons; adopt OECD guidelines for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.